molecular formula C11H14N2OS B2997768 N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide CAS No. 2097927-55-2

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide

Cat. No. B2997768
CAS RN: 2097927-55-2
M. Wt: 222.31
InChI Key: TWNGQVVQASOPEW-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide, commonly known as CTZ, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ is a thiazole derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties.

Scientific Research Applications

Heterocyclic Synthesis and Antibiotic Development

Heterocyclic compounds, including those with a thiazole moiety, have been studied for their potential as antibiotics. The synthesis of new antibiotic and antibacterial drugs involves reacting carboxamide with various reagents to yield derivatives with studied biological activity against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Anticancer Agents

Thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown significant anticancer activities. Synthesis methods and the evaluation of these compounds against various cancer cell lines have been developed, highlighting their potential as anticancer agents (Gomha et al., 2017).

Corrosion Inhibition

Thiazole-based polyamides containing diarylidenecyclohexanone moiety have been synthesized and evaluated for their corrosion inhibitive properties on carbon steel in acidic environments. These studies offer insights into the use of such compounds in corrosion protection (Aly et al., 2014).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, including those with a thiazole moiety, have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds offer a basis for the development of new herbicides (Vicentini et al., 2005).

Antitubercular Activity

Research has also focused on the design and synthesis of dihydropyridine derivatives with potential antitubercular activity. These studies aim to identify new compounds effective against tuberculosis, highlighting the importance of structural modifications for enhanced activity (Iman et al., 2015).

properties

IUPAC Name

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-8-2-4-9(5-3-8)13-11(14)10-6-15-7-12-10/h6-7,9H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNGQVVQASOPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide

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